molecular formula C18H20N2O3 B13369639 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

Katalognummer: B13369639
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: AKYKQOHOSHZSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a methylamino group, and a phenoxypropanamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the methylamino group: This step often involves the use of methylamine in a substitution reaction.

    Formation of the phenoxypropanamide moiety: This can be synthesized through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products:

    Oxidation products: Oxo derivatives.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various substituted phenyl and phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • N-{4-[2-(ethylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide
  • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide

Comparison: N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Eigenschaften

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C18H20N2O3/c1-13(23-16-6-4-3-5-7-16)18(22)20-15-10-8-14(9-11-15)12-17(21)19-2/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

AKYKQOHOSHZSFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1=CC=C(C=C1)CC(=O)NC)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.